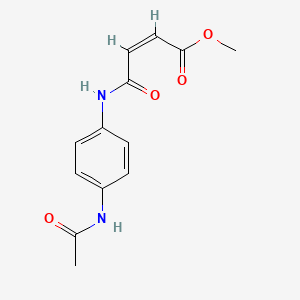

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate

Description

Properties

IUPAC Name |

methyl (Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-9(16)14-10-3-5-11(6-4-10)15-12(17)7-8-13(18)19-2/h3-8H,1-2H3,(H,14,16)(H,15,17)/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZSFCCMQSJOIY-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate typically involves a multi-step process. One common method starts with the nitration of phenol to produce p-nitrophenol, followed by reduction to p-aminophenol. The p-aminophenol is then acetylated to form 4-acetamidophenol. This intermediate is then reacted with methyl 4-oxobut-2-enoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the compound into different derivatives with altered properties.

Substitution: This involves replacing one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative

Scientific Research Applications

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy and safety .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares a core structure (4-oxobut-2-enoate ester) with several analogs, differing primarily in substituents. Key analogs and their properties are summarized in Table 1.

Table 1: Structural analogs of (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate

Key Observations :

- Electron-withdrawing groups (e.g., acetamido, oxo) increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity in Michael additions .

- Aromatic substituents (e.g., phenyl, methoxyphenyl) improve thermal stability but reduce aqueous solubility .

- Polar groups (e.g., hydroxy, amino) facilitate intermolecular interactions, influencing crystallization and bioavailability .

Physicochemical Properties

Table 2: Comparative physicochemical data

Insights :

- The acetamidophenylamino group in the target compound likely increases melting point compared to simpler esters (e.g., P16) due to stronger intermolecular forces.

- Methoxy and hydroxy groups in analogs improve solubility but reduce logP values .

Biological Activity

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate, also known as methyl (Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoate, is an organic compound with significant potential in medicinal chemistry. Its structure incorporates an acetamidophenyl group and an oxobutenoate moiety, which are critical for its biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is methyl (Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoate, with a molecular formula of C13H14N2O4. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 250.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 402945-17-9 |

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration of Phenol : Producing p-nitrophenol.

- Reduction : Converting p-nitrophenol to p-aminophenol.

- Acetylation : Forming 4-acetamidophenol.

- Coupling Reaction : Reacting 4-acetamidophenol with methyl 4-oxobut-2-enoate to yield the final product.

These synthetic routes can be optimized for industrial production using advanced techniques such as continuous flow reactors to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, which can lead to therapeutic effects. Research indicates that the acetamidophenyl group plays a crucial role in binding affinity and selectivity towards molecular targets .

Biological Activity and Therapeutic Potential

Research has identified several potential biological activities associated with this compound:

1. Anticancer Activity

Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in breast cancer models through apoptosis induction .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

3. Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Studies

Several case studies have explored the efficacy of this compound:

- Breast Cancer Study : In vitro studies showed a significant reduction in cell viability in MCF-7 breast cancer cells treated with the compound, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : A study conducted on various bacterial strains revealed that the compound inhibited growth effectively at low concentrations, highlighting its potential application in infectious disease treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate, and how can reaction conditions favor the Z-isomer?

- Methodological Answer : The compound is synthesized via Michael addition between maleic anhydride derivatives and 4-acetamidoaniline. To favor the Z-isomer, reaction conditions such as low temperature (0–5°C), anhydrous solvents (e.g., THF or DCM), and controlled stoichiometry are critical. Catalytic bases like triethylamine can enhance regioselectivity. Post-synthesis, crystallization or chromatographic separation (e.g., HPLC) isolates the Z-isomer .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm stereochemistry (Z-configuration via coupling constants, e.g., J = 10–12 Hz for conjugated double bonds) and acetamido group integration.

- IR Spectroscopy : Validate carbonyl stretches (~1700 cm⁻¹ for ester and amide groups).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- Potentiometric Titration : Assess purity by quantifying acidic protons .

Q. What common chemical reactions does this compound undergo, and what reagents are required?

- Methodological Answer :

- Oxidation : KMnO4/H2SO4 converts the double bond to a diketone.

- Reduction : NaBH4/MeOH reduces the ester to an alcohol.

- Nucleophilic Substitution : The acetamido group reacts with electrophiles (e.g., alkyl halides) in DMF with NaH as a base.

- Hydrolysis : Acidic/alkaline conditions cleave the ester to carboxylic acid .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected coupling constants) be resolved when analyzing stereochemistry?

- Methodological Answer : Use 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons. Computational modeling (DFT calculations) predicts coupling constants and validates Z/E configuration. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies enhance the cytotoxic efficacy of this compound in anticancer research?

- Methodological Answer : Modify the butenoate moiety to increase electrophilicity, enabling stronger Michael addition with cellular nucleophiles (e.g., glutathione or cysteine residues in proteins). Introduce electron-withdrawing substituents on the phenyl ring to stabilize the transition state during DNA adduct formation. In vitro assays (MTT, apoptosis markers) quantify potency .

Q. How does the acetamidophenyl group influence electronic/steric effects and reactivity?

- Methodological Answer : The acetamido group is electron-withdrawing via resonance, polarizing the α,β-unsaturated ester for nucleophilic attack. Steric hindrance from the phenyl ring directs regioselectivity in reactions. Computational studies (e.g., NBO analysis) quantify charge distribution .

Q. In SAR studies, how do modifications to the butenoate moiety affect antimicrobial activity?

- Methodological Answer : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to improve membrane permeability. Test derivatives against Gram-positive/-negative bacteria (MIC assays). Correlate logP values (HPLC-derived) with activity to optimize hydrophobicity .

Methodological Notes

- Stereochemical Purity : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers if racemization occurs during synthesis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) monitored by HPLC to identify degradation products and recommend storage conditions (e.g., inert atmosphere, −20°C) .

- Biological Assays : Combine in silico docking (AutoDock Vina) with enzymatic inhibition studies (e.g., against topoisomerase II) to elucidate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.